9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidinone, piperazine, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Construction of the pyridopyrimidinone core: This involves cyclization reactions starting from pyridine derivatives and appropriate reagents to form the fused ring system.
Introduction of the piperazine moiety: This step usually involves nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.
Final assembly: The final compound is obtained by coupling the intermediate products through condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize yields and purity. Techniques like microwave-assisted synthesis and flow chemistry can be used to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein binding studies: Its structure allows for interactions with various proteins, useful in drug discovery.
Medicine
Antimicrobial activity: The thiazolidinone moiety is known for its antimicrobial properties.
Anticancer research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone ring can form covalent bonds with enzyme active sites, inhibiting their function. The piperazine and pyridopyrimidinone moieties can interact with DNA and proteins through hydrogen bonding and hydrophobic interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and antihistamine effects.
Pyridopyrimidinones: Studied for their anticancer and antiviral activities.
Uniqueness
This compound is unique due to the combination of these three moieties, which provides a multifaceted approach to interacting with biological targets. This structural complexity allows for a broad range of applications and makes it a valuable molecule in various fields of research.
Properties
Molecular Formula |
C23H29N5O2S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methylbutyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O2S2/c1-15(2)7-9-28-22(30)18(32-23(28)31)14-17-20(26-12-10-25(4)11-13-26)24-19-16(3)6-5-8-27(19)21(17)29/h5-6,8,14-15H,7,9-13H2,1-4H3/b18-14- |
InChI Key |
PQEBMOWXEIDOEP-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)C |
Origin of Product |
United States |
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